

# Application Notes and Protocols: SB-612111 for Blocking N/OFQ-Induced Hyperphagia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SB-612111 |           |
| Cat. No.:            | B1244008  | Get Quote |

These application notes provide a comprehensive overview of the use of **SB-612111**, a selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, for the investigation and blockade of hyperphagia, particularly palatable food-induced binge eating. The protocols and data presented are intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and metabolic disorders.

### Introduction

Nociceptin/Orphanin FQ (N/OFQ) is a neuropeptide that, upon binding to its cognate NOP receptor, stimulates food intake.[1] Overexpression or central administration of N/OFQ can induce hyperphagia, an excessive consumption of food.[2][3] The N/OFQ-NOP receptor system is therefore a promising target for the development of therapeutics to manage eating disorders characterized by hyperphagia, such as binge-eating disorder.[4]

**SB-612111** is a potent and selective non-peptide antagonist of the NOP receptor.[5][6] It has been demonstrated to effectively block hyperphagia induced by both exogenous N/OFQ administration and palatability-driven binge eating, without affecting normal chow intake or food-deprivation-induced hyperphagia.[6][7] This selectivity makes **SB-612111** a valuable pharmacological tool for dissecting the role of the N/OFQ system in feeding behaviors and for evaluating the therapeutic potential of NOP receptor antagonism.

### **Data Presentation**



The following tables summarize the quantitative data from key studies investigating the effects of **SB-612111** on food intake.

Table 1: Effect of SB-612111 on High-Fat Diet (HFD) Binge Intake in Mice[7]

| Animal Model                                  | Treatment Group | Dose (mg/kg, i.p.)    | Binge Intake<br>Reduction (vs.<br>Vehicle) |
|-----------------------------------------------|-----------------|-----------------------|--------------------------------------------|
| Male C57BL/6J Mice (Intermittent HFD)         | SB-612111       | 1                     | No significant effect                      |
| SB-612111                                     | 3               | Significant reduction |                                            |
| SB-612111                                     | 10              | ~40% reduction        |                                            |
| Female C57BL/6J<br>Mice (Intermittent<br>HFD) | SB-612111       | 1                     | No significant effect                      |
| SB-612111                                     | 3               | Significant reduction |                                            |
| SB-612111                                     | 10              | >20% reduction        |                                            |

Table 2: Effect of SB-612111 on Total 24-Hour Food Intake in Mice[7]



| Animal Model                                  | Treatment Group | Dose (mg/kg, i.p.) | Effect on Total 24-<br>Hour Intake |
|-----------------------------------------------|-----------------|--------------------|------------------------------------|
| Male C57BL/6J Mice<br>(Intermittent HFD)      | SB-612111       | 1, 3, 10           | No significant effect              |
| Female C57BL/6J<br>Mice (Intermittent<br>HFD) | SB-612111       | 1, 3, 10           | No significant effect              |
| Male C57BL/6J Mice<br>(Continuous HFD)        | SB-612111       | 1, 3, 10           | No significant effect              |
| Female C57BL/6J<br>Mice (Continuous<br>HFD)   | SB-612111       | 1, 3, 10           | No significant effect              |

Table 3: In Vitro and In Vivo Antagonist Potency of SB-612111[5][6]

| Assay                                               | Parameter                    | Value |
|-----------------------------------------------------|------------------------------|-------|
| CHO(hNOP) cell membrane binding                     | Ki (nM)                      | 0.33  |
| GTPy[35S] binding in CHO(hNOP) membranes            | рКВ                          | 9.70  |
| cAMP accumulation in CHO(hNOP) cells                | рКВ                          | 8.63  |
| Blockade of i.c.v. N/OFQ-induced hyperphagia (mice) | Effective Dose (mg/kg, i.p.) | 1     |

## **Experimental Protocols**

# Protocol 1: Induction of Palatability-Induced Hyperphagia (Binge Eating Model)

This protocol describes the establishment of a binge-eating phenotype in mice through intermittent access to a high-fat diet (HFD), a model that has been shown to be sensitive to



#### NOP receptor antagonism.[2][7]

#### Materials:

- C57BL/6J mice (male and female)
- Standard laboratory chow
- High-fat diet (HFD; e.g., 60% kcal from fat)
- Animal caging with wire floor inserts for food intake measurement

#### Procedure:

- Acclimation: House mice individually and allow them to acclimate to the housing conditions for at least one week with ad libitum access to standard chow and water.
- Group Assignment: Divide mice into two groups:
  - o Continuous HFD (C-HFD) group: Continuous access to both standard chow and HFD.
  - Intermittent HFD (I-HFD) group: Continuous access to standard chow, with HFD provided for a limited period each day.
- Intermittent Access Schedule: For the I-HFD group, provide access to the HFD for a 1-hour period at the same time each day (e.g., at the beginning of the dark cycle).
- Habituation: Continue this schedule for a minimum of two weeks to allow for the
  development of a stable binge-eating phenotype in the I-HFD group, characterized by
  significantly higher HFD consumption during the access period compared to the C-HFD
  group.
- Food Intake Measurement: Measure the amount of HFD and chow consumed daily for both groups. For the I-HFD group, specifically measure HFD intake during the 1-hour access period.



## Protocol 2: Administration of SB-612111 to Block Hyperphagia

This protocol details the administration of SB-612111 to assess its effect on HFD binge eating.

#### Materials:

- SB-612111 hydrochloride
- Vehicle solution (e.g., saline or a solution of 5% DMSO, 5% Tween 80, and 90% saline)
- Mice with established binge-eating behavior (from Protocol 1)
- Syringes and needles for intraperitoneal (i.p.) injection

#### Procedure:

- Drug Preparation: Prepare solutions of **SB-612111** in the chosen vehicle at the desired concentrations (e.g., 0.1, 1, 3, and 10 mg/mL for a 10 mL/kg injection volume).
- Baseline Measurement: Establish a stable baseline of HFD binge intake in the I-HFD mice over several days before drug administration.
- Drug Administration: 30 minutes prior to the scheduled 1-hour HFD access period, administer **SB-612111** or vehicle via intraperitoneal (i.p.) injection. A within-subjects design where each animal receives all treatments in a counterbalanced order is recommended.
- Binge Intake Measurement: Measure the amount of HFD consumed during the 1-hour access period following the injection.
- Total Food Intake Measurement: Measure the total chow and HFD intake over the 24-hour period following the injection to assess for non-specific anorectic effects.
- Data Analysis: Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of different doses of SB-612111 to vehicle on binge intake and total 24-hour food intake.



# Visualizations Signaling Pathway



Click to download full resolution via product page

Caption: N/OFQ signaling pathway and SB-612111 antagonism.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for assessing **SB-612111**'s effect on hyperphagia.



## **Logical Relationship**



Click to download full resolution via product page

Caption: Logical model of **SB-612111**'s selective action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Nutritional state influences Nociceptin/Orphanin FQ peptide receptor expression in the dorsal raphe nucleus PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems PMC [pmc.ncbi.nlm.nih.gov]



- 4. The biology of Nociceptin/Orphanin FQ (N/OFQ) related to obesity, stress, anxiety, mood, and drug dependence PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: SB-612111 for Blocking N/OFQ-Induced Hyperphagia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244008#sb-612111-for-blocking-n-ofq-induced-hyperphagia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com